methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate
Overview
Description
Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate is an organic compound that belongs to the class of esters It is characterized by the presence of a leucine moiety linked to a phenyl ring through a carbonyl group, with an acetoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate typically involves the esterification of leucine with a phenyl carbonyl compound. One common method is the reaction of leucine methyl ester with 4-(acetyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and leucine methyl ester.
Reduction: 4-(hydroxymethyl)phenylcarbonyl leucinate.
Substitution: Various substituted phenylcarbonyl leucinate derivatives.
Scientific Research Applications
Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may modulate enzymatic activity. The phenylcarbonyl moiety can interact with proteins and enzymes, potentially altering their function. The leucine residue may play a role in cellular uptake and metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(2-phenyl-4-quinolinyl)carbonyl]leucinate: Similar structure but with a quinoline ring instead of a phenyl ring.
Methyl 4-[(phenoxycarbonyl)amino]benzoate: Contains a phenoxycarbonyl group instead of an acetyloxy group.
Uniqueness
Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate is unique due to the presence of the acetyloxy group, which can undergo specific chemical reactions that are not possible with similar compounds. This functional group also imparts distinct biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-[(4-acetyloxybenzoyl)amino]-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(2)9-14(16(20)21-4)17-15(19)12-5-7-13(8-6-12)22-11(3)18/h5-8,10,14H,9H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZKMIVFQQRAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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